molecular formula C8H10N2O4 B156868 Mimosine CAS No. 10182-82-8

Mimosine

Cat. No. B156868
CAS RN: 10182-82-8
M. Wt: 198.18 g/mol
InChI Key: WZNJWVWKTVETCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mimosine is a non-protein amino acid that is found in a variety of leguminous plants, including Leucaena leucocephala, Mimosa pudica, and Acacia farnesiana. It has been studied for its potential use in scientific research due to its unique properties and mechanisms of action.

Mechanism Of Action

Mimosine works by inhibiting the enzyme tyrosinase, which is involved in the synthesis of melanin. This leads to a reduction in the production of melanin, which can be beneficial in the treatment of hyperpigmentation disorders. Additionally, mimosine has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, which may contribute to its anti-cancer properties.

Biochemical And Physiological Effects

Mimosine has been shown to have a variety of biochemical and physiological effects on cells and tissues. It can induce DNA damage and cell cycle arrest, leading to apoptosis. Additionally, mimosine has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can be beneficial in the treatment of cancer, as tumors require a blood supply to grow and metastasize.

Advantages And Limitations For Lab Experiments

Mimosine has several advantages for use in lab experiments, including its ability to inhibit tyrosinase and ribonucleotide reductase, as well as its potential as a cancer treatment. However, it also has limitations, including its toxicity and potential for side effects. Careful consideration should be given to the dosage and administration of mimosine in lab experiments.

Future Directions

There are several future directions for research on mimosine, including its potential use as a treatment for hyperpigmentation disorders and cancer. Additionally, further research is needed to fully understand its mechanisms of action and potential side effects. Mimosine may also have applications in agriculture, as it has been shown to inhibit the growth of certain plant species. Further research in this area could lead to the development of new herbicides and pesticides.

Scientific Research Applications

Mimosine has been used in a variety of scientific research applications, including cancer research, cell culture studies, and protein synthesis studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential treatment for cancer. Additionally, mimosine has been used to study the effects of amino acid deprivation on protein synthesis and cellular metabolism.

properties

IUPAC Name

2-amino-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5,12H,3,9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNJWVWKTVETCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C(C1=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950337
Record name 3-(3-Hydroxy-4-oxopyridin-1(4H)-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mimosine

CAS RN

2116-55-4, 10182-82-8, 500-44-7, 27678-82-6
Record name α-Amino-3-hydroxy-4-oxo-1(4H)-pyridinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2116-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Mimosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mimosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mimosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-Hydroxy-4-oxopyridin-1(4H)-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIMOSINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9W047UL80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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